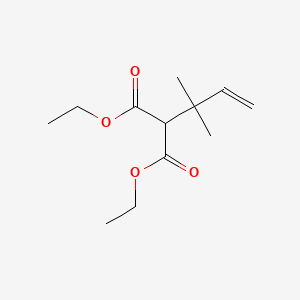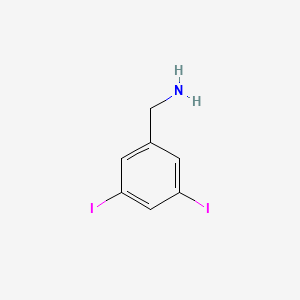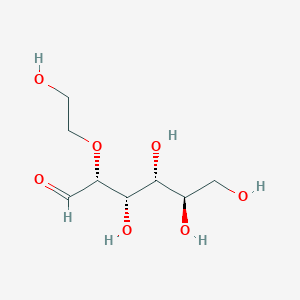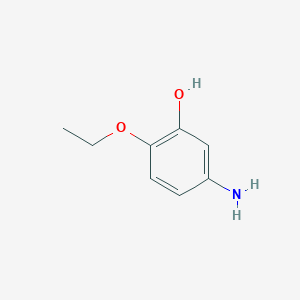![molecular formula C57H33N9 B14144853 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine CAS No. 938182-03-7](/img/structure/B14144853.png)
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C₅₁H₃₃N₉ and a molecular weight of 771.868 g/mol This compound is characterized by its intricate structure, which includes multiple pyridine rings and ethynyl linkages
Vorbereitungsmethoden
The synthesis of 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of 2-acetylpyridine and terephthalaldehyde.
Formation of Intermediate: These starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 2,6-dipyridin-2-ylpyridine using palladium-catalyzed cross-coupling reactions to form the final product.
Analyse Chemischer Reaktionen
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications :
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s ability to form stable complexes with metals makes it useful in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine involves its interaction with metal ions to form coordination complexes . These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The compound’s multiple pyridine rings and ethynyl linkages allow it to act as a versatile ligand, binding to metal ions through multiple coordination sites.
Vergleich Mit ähnlichen Verbindungen
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as :
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also contains multiple pyridine rings and is used in coordination chemistry.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with pyridine rings, used as a ligand in metal complexes.
The uniqueness of this compound lies in its complex structure, which allows for multiple coordination sites and versatile applications in various fields.
Eigenschaften
CAS-Nummer |
938182-03-7 |
|---|---|
Molekularformel |
C57H33N9 |
Molekulargewicht |
843.9 g/mol |
IUPAC-Name |
4-[2-[3,5-bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C57H33N9/c1-7-25-58-46(13-1)52-34-43(35-53(64-52)47-14-2-8-26-59-47)22-19-40-31-41(20-23-44-36-54(48-15-3-9-27-60-48)65-55(37-44)49-16-4-10-28-61-49)33-42(32-40)21-24-45-38-56(50-17-5-11-29-62-50)66-57(39-45)51-18-6-12-30-63-51/h1-18,25-39H |
InChI-Schlüssel |
RDEKXCFYZVKZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#CC4=CC(=CC(=C4)C#CC5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C#CC8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)




![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)


![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)


![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
